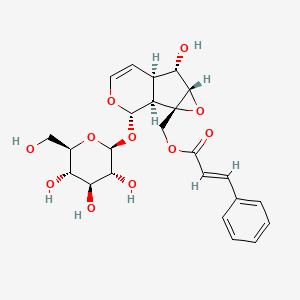

![molecular formula C23H24O12 B600499 5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600499.png)

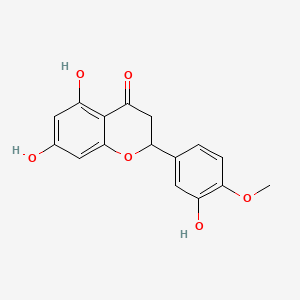

5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Overview

Description

The compound “5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one” is a substance that opposes oxidation or inhibits reactions brought about by dioxygen or peroxides .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 3-[(tert butyldimethyl-silyl)oxy]-3′,4,4′,5′-tetramethoxybenzophenone (SM) was deprotected in tetrahydrofuran with 1 M tetrabutyl-ammonium fluoride for 15 min under argon, yielding a product with 83% yield .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the mass spectrum of compound 1 provided the expected [M − H] − peak (100% intensity) for the assigned structure, also confirmed by the elementary analysis .Chemical Reactions Analysis

The presence of the ferulic portion moved the carbon and proton chemical shifts of all neighboring protons/carbons (2′, 5′ and 6′) to lower field and among these both the 2′- and 6′-CH values were the most affected .Physical And Chemical Properties Analysis

The presence of the ferulic portion in similar compounds has been found to affect the carbon and proton chemical shifts of all neighboring protons/carbons .Scientific Research Applications

Theoretical and Computational Studies

5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, known as quercetin 3-D-galactoside (Q3G), has been theoretically studied. In a research by Aydın and Özpozan (2020), Q3G was analyzed using DFT methods to understand its conformational and vibrational spectroscopic properties. They identified multiple conformers in different phases, calculated HOMO-LUMO energy gaps, and examined hydrogen bond formations, providing insights into the molecule's structure and behavior (Aydın & Özpozan, 2020).

Isolation and Structural Analysis

The compound has been isolated as part of various research efforts. For instance, Chen et al. (2010) isolated related enantiomeric neolignans from Lobelia Chinensis, demonstrating the compound's presence in natural sources and providing a basis for understanding its structural properties (Chen et al., 2010). Similarly, Lan et al. (2021) identified novel amide alkaloids, including compounds structurally similar to Q3G, from Portulaca oleracea L. and evaluated their anti-inflammatory activities (Lan et al., 2021).

Phytochemical Analysis

Research into the phytochemicals of various plants has led to the identification of compounds closely related to Q3G. For example, Uddin et al. (2013) discovered new phenolic compounds in Sorbus lanata, providing a deeper understanding of the phytochemistry of this species and potentially revealing the biological activities of these compounds (Uddin et al., 2013).

Biological Activities and Applications

The study of this compound and its derivatives has led to insights into potential biological activities. For instance, Min et al. (2021) investigated saponarin, a flavone structurally similar to Q3G, for its anti-inflammatory and anti-allergic effects. They explored its impact on signaling pathways in various cell types, suggesting potential applications in immune-related skin diseases (Min et al., 2021).

Mechanism of Action

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is likely that this compound interacts with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported .

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .

properties

IUPAC Name |

5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12/c1-31-12-5-9(3-4-11(12)25)10-8-33-13-6-14(22(32-2)19(28)16(13)17(10)26)34-23-21(30)20(29)18(27)15(7-24)35-23/h3-6,8,15,18,20-21,23-25,27-30H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNKSNSGLVWSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

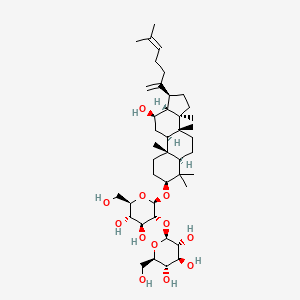

![7H-Furo[3,2-g][1]benzopyran-7-one, 4,5,6-trimethoxy-](/img/structure/B600434.png)